

# Methyl 3-cyano-1H-indole-7-carboxylate molecular weight and formula

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## Compound of Interest

Compound Name: **Methyl 3-cyano-1H-indole-7-carboxylate**

Cat. No.: **B1280449**

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## A Technical Guide to Methyl 3-cyano-1H-indole-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 3-cyano-1H-indole-7-carboxylate** is a synthetically valuable indole derivative that serves as a crucial building block in organic and medicinal chemistry.<sup>[1]</sup> Its unique structure, featuring both a nitrile and an ester functional group on the indole scaffold, allows for versatile chemical transformations, making it a key intermediate in the synthesis of more complex, biologically active molecules.<sup>[1]</sup> This technical guide provides a comprehensive overview of its fundamental properties, synthetic methodologies, and potential applications.

## Core Molecular Data

The fundamental molecular properties of **Methyl 3-cyano-1H-indole-7-carboxylate** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and spectroscopic analysis.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	200.19 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	methyl 3-cyano-1H-indole-7-carboxylate	<a href="#">[1]</a>
CAS Number	443144-24-9	<a href="#">[1]</a> <a href="#">[3]</a>
Density	~1.33 g/cm <sup>3</sup>	<a href="#">[1]</a>

## Synthetic Protocols

The synthesis of **Methyl 3-cyano-1H-indole-7-carboxylate** can be achieved through several routes. The selection of a specific pathway may depend on the availability of starting materials, desired yield, and scalability. Below are detailed experimental approaches derived from the literature.

### Method 1: Esterification of 3-cyano-1H-indole-7-carboxylic acid

This is a direct method involving the esterification of the corresponding carboxylic acid.

Experimental Protocol:

- Reactants: 3-cyano-1H-indole-7-carboxylic acid, Methanol (CH<sub>3</sub>OH), and a catalytic amount of a strong acid (e.g., H<sub>2</sub>SO<sub>4</sub>) or a coupling agent like thionyl chloride (SOCl<sub>2</sub>).[\[1\]](#)
- Procedure:
  - Dissolve 3-cyano-1H-indole-7-carboxylic acid in an excess of methanol.
  - Add the acid catalyst or coupling agent dropwise to the solution while stirring.
  - Heat the reaction mixture to reflux for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).

- Upon completion, cool the mixture to room temperature.
- Remove the excess methanol under reduced pressure.
- The crude product can then be purified using standard techniques such as recrystallization or column chromatography to yield pure **Methyl 3-cyano-1H-indole-7-carboxylate**.

## Method 2: Multi-step Synthesis from a Brominated Indole Intermediate

This pathway involves the introduction of the cyano group via a metal-mediated coupling reaction.

### Experimental Protocol:

- Starting Material: An appropriately substituted 3-bromo-1H-indole-7-carboxylate (e.g., ethyl 3-bromo-1H-indole-7-carboxylate).
- Cyanation Step:
  - Reagents: The brominated indole intermediate, Copper(I) cyanide (CuCN) or a palladium catalyst, and a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP).<sup>[1]</sup>
  - Procedure: Heat the mixture of the brominated intermediate and CuCN in NMP at a temperature ranging from 100–140°C for 3–24 hours.<sup>[1]</sup> This Ullmann-type coupling reaction substitutes the bromide with a cyano group.<sup>[1]</sup>
- Transesterification/Esterification (if necessary):
  - If the starting material was an ester other than the methyl ester, a transesterification step with methanol under acidic or basic conditions would be required.
  - If the starting material was a carboxylic acid, the final step would be the esterification with methanol as described in Method 1.
- Purification: The final product is purified from the reaction mixture using column chromatography or recrystallization.

## Synthetic Workflow Visualization

The following diagram illustrates a generalized logical workflow for the synthesis of **Methyl 3-cyano-1H-indole-7-carboxylate**, highlighting the key transformation from a brominated precursor.



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Caption: Synthetic workflow for **Methyl 3-cyano-1H-indole-7-carboxylate**.

## Chemical Reactivity and Applications

The presence of both the cyano and ester groups on the indole ring confers distinct reactivity and allows for a variety of chemical modifications.<sup>[1]</sup>

- Reduction: The cyano group can be reduced to an amine, providing a route to novel substituted tryptamines.<sup>[1]</sup>
- Substitution: The indole ring can undergo electrophilic substitution reactions to introduce additional functional groups.<sup>[1]</sup>
- Medicinal Chemistry: This compound serves as a key intermediate in the synthesis of pharmacologically active molecules. For instance, it has been utilized in the preparation of (3-cyano-1H-indol-7-yl)(4-(4-fluorophenethyl)piperazin-1-yl)-methanone, which has potential therapeutic applications.<sup>[1]</sup> It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.<sup>[1]</sup>

## Storage and Handling

**Methyl 3-cyano-1H-indole-7-carboxylate** should be stored in a sealed container in a dry environment at room temperature to ensure its stability.<sup>[1]</sup> Standard laboratory safety precautions, including the use of personal protective equipment, should be followed as the compound may cause skin, eye, and respiratory irritation.<sup>[1]</sup> This material is intended for research purposes only.<sup>[1]</sup>

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## References

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